2-Methylnaphthalene-4-boronic acid
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Overview
Description
2-Methylnaphthalene-4-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly interesting due to its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylnaphthalene-4-boronic acid typically involves the reaction of 2-methylnaphthalene with a boron-containing reagent. One common method is the direct borylation of 2-methylnaphthalene using a palladium catalyst and a boron source such as bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are chosen for their availability and cost-effectiveness, and the processes are designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, the boronic acid group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced boronic acid derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Methylnaphthalene-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-naphthaleneboronic acid: Similar structure but with the boronic acid group at a different position.
2-Methylnaphthalene-1-boronic acid: Another isomer with the boronic acid group at the 1-position.
Uniqueness
2-Methylnaphthalene-4-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in certain synthetic applications where regioselectivity is important .
Properties
Molecular Formula |
C11H11BO2 |
---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
(3-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,13-14H,1H3 |
InChI Key |
RCKXJCCFAPCZHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)C)(O)O |
Origin of Product |
United States |
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